molecular formula C20H19NO6 B4001480 2-Methyl-8-(2-phenoxyethoxy)quinoline;oxalic acid

2-Methyl-8-(2-phenoxyethoxy)quinoline;oxalic acid

Cat. No.: B4001480
M. Wt: 369.4 g/mol
InChI Key: RJQXVVDIVMKEPY-UHFFFAOYSA-N
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Description

2-Methyl-8-(2-phenoxyethoxy)quinoline;oxalic acid is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological and pharmacological activities

Scientific Research Applications

2-Methyl-8-(2-phenoxyethoxy)quinoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-8-(2-phenoxyethoxy)quinoline typically involves the reaction of 2-methylquinoline with 2-phenoxyethanol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-8-(2-phenoxyethoxy)quinoline undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.

Mechanism of Action

The mechanism of action of 2-Methyl-8-(2-phenoxyethoxy)quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinoline: A simpler derivative with similar chemical properties.

    8-Phenoxyquinoline: Another derivative with a phenoxy group attached to the quinoline ring.

    Quinoline N-oxides: Oxidized derivatives with potential biological activities.

Uniqueness

2-Methyl-8-(2-phenoxyethoxy)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group, phenoxyethoxy group, and quinoline ring makes it a versatile compound with diverse applications.

Properties

IUPAC Name

2-methyl-8-(2-phenoxyethoxy)quinoline;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2.C2H2O4/c1-14-10-11-15-6-5-9-17(18(15)19-14)21-13-12-20-16-7-3-2-4-8-16;3-1(4)2(5)6/h2-11H,12-13H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQXVVDIVMKEPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OCCOC3=CC=CC=C3)C=C1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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